molecular formula C14H13F3N5NaO6S B027718 Trifloxysulfuron-sodium CAS No. 199119-58-9

Trifloxysulfuron-sodium

Cat. No. B027718
M. Wt: 459.34 g/mol
InChI Key: UFEIWEXHHOXPGP-UHFFFAOYSA-M
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Description

Trifloxysulfuron-sodium is a herbicide used in agriculture for effective weed control. It is known for its selective action and is widely studied for its effects on different plant species and soil conditions.

Synthesis Analysis

The synthesis process of Trifloxysulfuron-sodium is not directly detailed in the available research. However, similar compounds have been synthesized using methods like palladium-catalyzed reactions, where sodium arylsulfinates are used as arylation reagents by C-O bond cleavage of aryl triflates (Zhou et al., 2012).

Molecular Structure Analysis

Research on similar sodium salts shows that they can form stable structures with various molecular interactions. For instance, sodium hyaluronate forms a left-handed 3-fold helix stabilized by intramolecular hydrogen bonds (Winter et al., 1975).

Chemical Reactions and Properties

Trifloxysulfuron-sodium is primarily used as a herbicide. Its effectiveness in controlling weeds in crops like cotton has been demonstrated, with studies showing it controls a variety of weed species when applied post-emergence (Brecke & Stephenson, 2006).

Physical Properties Analysis

The residue dynamics of Trifloxysulfuron-sodium in crops like sugarcane and in soil have been analyzed, indicating its degradation rate and final residue levels in different environments (Qiang, 2011).

Chemical Properties Analysis

Studies have investigated its behavior in soil, including its sorption/desorption coefficients and surface runoff potential. These studies are crucial for understanding its environmental impact and behavior after application (Matocha et al., 2006).

Scientific Research Applications

Phytoremediation Potential

Trifloxysulfuron-sodium has been studied for its potential in phytoremediation. Research has identified specific plant species capable of surviving in soils contaminated with trifloxysulfuron-sodium, even at double the recommended herbicide dose. Species like Mucuna deeringiana, Dolichus lablab, Crotalaria juncea, and Stylosantes guianensis showed high tolerance, indicating their potential use in phytoremediation programs for soils contaminated with this herbicide (Procópio et al., 2004).

Weed Control in Cotton

Studies have demonstrated the effectiveness of trifloxysulfuron-sodium in controlling various weeds in cotton cultivation. It has been particularly effective against species like Florida beggarweed and redweed, with enhanced control observed when combined with a nonionic surfactant. However, it shows limited effectiveness against smallflower morningglory (Brecke & Stephenson, 2006).

Runoff Potential and Environmental Impact

The runoff potential of trifloxysulfuron in cotton production systems has been assessed. Studies found that a significant portion of trifloxysulfuron applied to cotton leaves was available for washoff, with simulated rainfall resulting in detectable concentrations in surface runoff. This suggests moderate soil sorption and a transportation primarily in the dissolved phase of surface runoff (Matocha et al., 2006).

Impact on Cotton Growth

Research has explored the impact of trifloxysulfuron-sodium on cotton growth. It was found that the herbicide negatively influenced cotton development, especially in the initial weeks post-application. However, it did not significantly affect cotton productivity, suggesting a temporary impact on growth metrics (Freitas et al., 2006).

Soil Persistence and Crop Rotation

The persistence of trifloxysulfuron in soil and its impact on rotational crops were studied. The herbicide showed more persistence in certain soil types, but no phytotoxicity was observed in crops like corn, grain sorghum, rice, and soybeans planted 209 to 312 days after treatment. This indicates a potential for safe crop rotation under similar soil and weather conditions (Minton et al., 2008).

Combined Effect with Other Herbicides

The combined effect of trifloxysulfuron sodium with other herbicides, like ametryn, has been investigated. This combination showed increased control efficacy against certain weeds, suggesting synergistic effects and potential for mixed use in agricultural settings (Pan Pu-qun, 2009).

Impact on Microbial Activity in Soil

The impact of trifloxysulfuron-sodium on microbial activity in soil was evaluated, particularly in sugarcane-cultivated soil. The herbicide affected respiratory rate, microbial biomass, and metabolic quotient, indicating its influence on soil microbial dynamics (Reis et al., 2008).

Influence on Sugarcane Genotypes

Research has also focused on the influence of trifloxysulfuron-sodium on different sugarcane genotypes. The herbicide showed variable effects depending on the genotype, affecting parameters like stem and sugar yield. This highlights the importance of considering genotype specificity when applying trifloxysulfuron-sodium in sugarcane cultivation (Galon et al., 2009).

Tolerance in Cotton Genotypes

The tolerance of different cotton genotypes to trifloxysulfuron has been assessed. Pima cotton showed high tolerance with no visible injury, while Upland cotton exhibited more sensitivity. This study provides insights into the genotypic variation in response to trifloxysulfuron in cotton (Zhang et al., 2021).

Safety And Hazards

Trifloxysulfuron-sodium has a low mammalian toxicity but is very toxic to aquatic plants and algae . It is a skin and eye irritant . It is moderately toxic to birds, honeybees, and earthworms but is less toxic to fish and daphnia .

properties

IUPAC Name

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEIWEXHHOXPGP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N5NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040222
Record name Trifloxysulfuron-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifloxysulfuron-sodium

CAS RN

199119-58-9
Record name Trifloxysulfuron-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199119589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifloxysulfuron-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium (4,6-dimethoxypyrimidin-2-yl)({[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonyl}carbamoyl)azanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIFLOXYSULFURON-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN8A53M01Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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